3-Fluoropyridazine-4-carbonitrile

Catalog No.
S14035979
CAS No.
M.F
C5H2FN3
M. Wt
123.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoropyridazine-4-carbonitrile

Product Name

3-Fluoropyridazine-4-carbonitrile

IUPAC Name

3-fluoropyridazine-4-carbonitrile

Molecular Formula

C5H2FN3

Molecular Weight

123.09 g/mol

InChI

InChI=1S/C5H2FN3/c6-5-4(3-7)1-2-8-9-5/h1-2H

InChI Key

LWEZIUMTWAWTNN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=C1C#N)F

3-Fluoropyridazine-4-carbonitrile is a heterocyclic organic compound characterized by a pyridazine ring with a fluorine atom at the 3-position and a cyano group at the 4-position. Its molecular formula is C5H2FN3C_5H_2FN_3, and it has a molecular weight of approximately 123.1 g/mol. The presence of the fluorine atom and the cyano group contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and material science.

  • Substitution Reactions: The cyano group (C≡N) at position 4 is highly reactive, facilitating nucleophilic substitution reactions with various reagents, such as alkyl halides and amines, leading to the formation of substituted pyridazine derivatives.
  • Oxidation and Reduction: The compound can undergo oxidation and reduction reactions. For example, oxidation can be achieved using agents like hydrogen peroxide, while sodium borohydride can facilitate reduction processes.
  • Cyclization Reactions: The pyridazine ring can participate in cyclization reactions, forming fused heterocyclic systems, which are valuable in medicinal chemistry for developing new therapeutic agents.

The biological activity of 3-fluoropyridazine-4-carbonitrile is an area of ongoing research. Its structural features suggest potential antimicrobial and anticancer properties. The fluorine atom enhances lipophilicity and metabolic stability, improving interactions with biological membranes and target proteins. Furthermore, its ability to form hydrogen bonds due to the cyano group may influence protein activity and function, making it a candidate for drug discovery aimed at specific biological pathways .

Several synthesis methods for 3-fluoropyridazine-4-carbonitrile have been explored:

  • Cyclization of Precursors: One method involves starting from 3-fluoropyridine or related compounds, where cyclization occurs under basic conditions to introduce the cyano group at the desired position .
  • Direct Fluorination: Another approach includes direct fluorination techniques that can effectively introduce the fluorine atom into the pyridazine structure. This method often utilizes fluorinating agents in controlled conditions to achieve high yields .

These synthetic routes highlight the compound's versatility and potential for further modifications.

3-Fluoropyridazine-4-carbonitrile has several applications across various fields:

  • Medicinal Chemistry: It serves as a scaffold for drug development, particularly in designing pharmaceuticals targeting specific diseases due to its unique structural properties.
  • Material Science: The compound's fluorinated nature lends itself to applications in organic electronics and functional materials, where its properties can be exploited for innovative uses.
  • Biological Research: Its potential biological activities make it suitable for studies investigating new antimicrobial or anticancer agents.

Studies on the interactions of 3-fluoropyridazine-4-carbonitrile with biomolecules are crucial for understanding its biological mechanisms. These investigations often focus on how the compound interacts with proteins or enzymes, influencing their activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been employed to explore these interactions, providing insights into binding affinities and mechanisms of action .

3-Fluoropyridazine-4-carbonitrile can be compared with other pyridazine derivatives based on their structural features and biological activities. Notable similar compounds include:

  • Pyridazinone: A derivative that contains a carbonyl group adjacent to the pyridazine ring; it exhibits different biological activities compared to 3-fluoropyridazine-4-carbonitrile.
  • Pyridazine-3-carbonitrile: This compound has a cyano group at position 3 instead of position 4, affecting its reactivity and potential applications.
  • 3-Fluoro-4-aminopyridine: This compound shares the fluorine substitution but has an amino group instead of a cyano group, leading to different chemical reactivity and biological properties.
Compound NameStructural FeaturesUnique Properties
3-Fluoropyridazine-4-carbonitrileFluorine at position 3; cyano at position 4Potential antimicrobial and anticancer properties
PyridazinoneCarbonyl adjacent to pyridazine ringDifferent pharmacological profiles
Pyridazine-3-carbonitrileCyano at position 3Altered reactivity compared to 3-fluoropyridazine
3-Fluoro-4-aminopyridineAmino group instead of cyanoVaries in biological activity due to amino presence

This comparison illustrates how structural variations influence chemical behavior and potential applications in medicinal chemistry.

Hydrogen Bond Acceptor Count

4

Exact Mass

123.02327524 g/mol

Monoisotopic Mass

123.02327524 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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